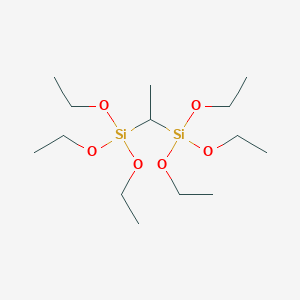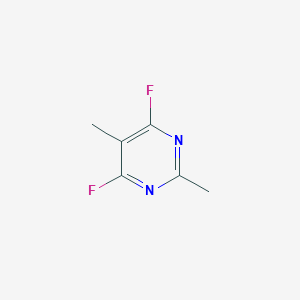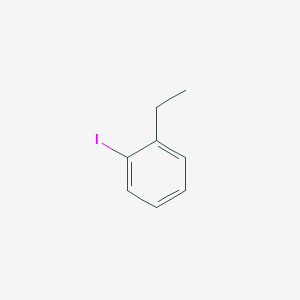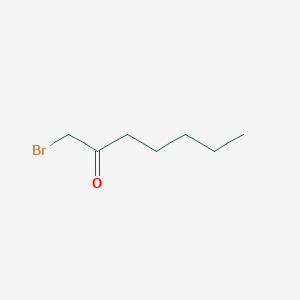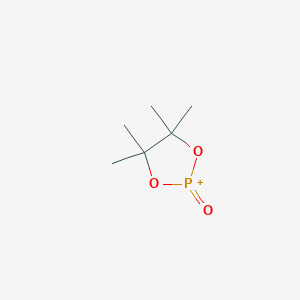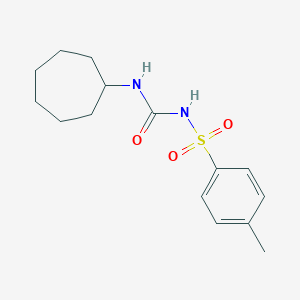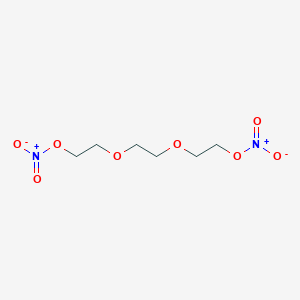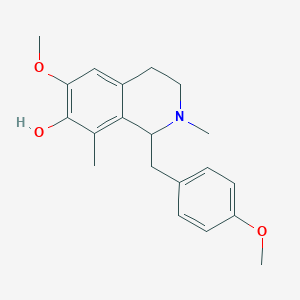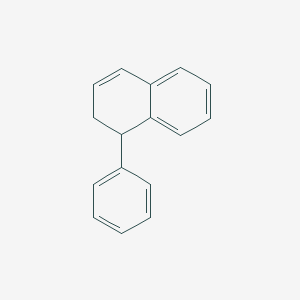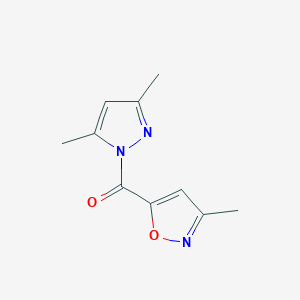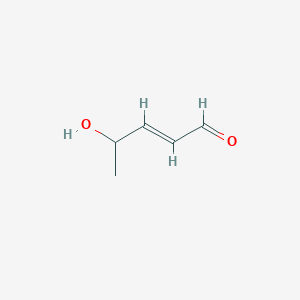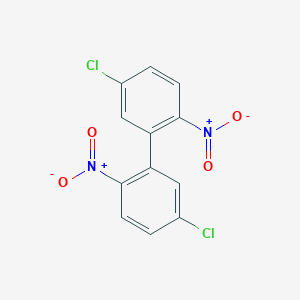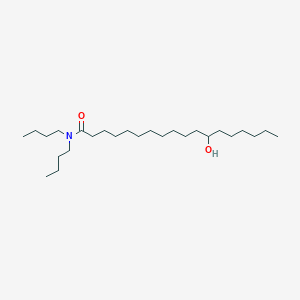
N,N-Dibutyl-12-hydroxyoctadecan-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutyl-12-hydroxyoctadecan-1-amide, commonly known as DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA is a white or yellowish powder that is insoluble in water but soluble in organic solvents such as ethanol and chloroform. This compound has a long hydrocarbon chain that makes it an excellent surfactant, emulsifier, and lubricant. In
Mécanisme D'action
The mechanism of action of DOA is not fully understood. However, it is believed that DOA interacts with the lipid bilayer of cell membranes, altering their structure and function. DOA has been shown to increase the fluidity of lipid bilayers and to enhance the permeability of cell membranes. This may explain its surfactant and emulsifying properties.
Effets Biochimiques Et Physiologiques
DOA has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of poorly soluble drugs. DOA has also been shown to enhance the permeability of cell membranes, which may increase the absorption of drugs. In addition, DOA has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DOA has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. DOA is also stable and has a long shelf life. However, DOA has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. In addition, DOA may interfere with some analytical techniques, such as nuclear magnetic resonance spectroscopy.
Orientations Futures
There are several future directions for the study of DOA. One direction is the development of new synthesis methods for DOA that are more efficient and environmentally friendly. Another direction is the investigation of the interaction of DOA with cell membranes at the molecular level. This may lead to a better understanding of the mechanism of action of DOA. Finally, the application of DOA in drug delivery systems and other biomedical applications should be further explored.
Conclusion:
In conclusion, N,N-Dibutyl-12-hydroxyoctadecan-1-amide, or DOA, is a long-chain fatty acid amide that has been extensively studied for its various applications in scientific research. DOA has several advantages for lab experiments, including its low cost and stability. However, DOA also has some limitations, such as its insolubility in water. Further research is needed to fully understand the mechanism of action of DOA and to explore its potential applications in drug delivery systems and other biomedical applications.
Méthodes De Synthèse
DOA can be synthesized using various methods, including the reaction of butylamine and 12-hydroxystearic acid, the reaction of butylamine and stearoyl chloride, and the reaction of butylamine and stearic acid in the presence of a catalyst. The most common method for synthesizing DOA is the reaction of butylamine and 12-hydroxystearic acid. This method involves the reaction of butylamine with 12-hydroxystearic acid in a solvent such as ethanol or chloroform. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the resulting DOA is purified by recrystallization.
Applications De Recherche Scientifique
DOA has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, emulsions, and microemulsions. DOA has also been used as a lubricant in the preparation of solid lipid nanoparticles. In addition, DOA has been used as a solubilizer in the preparation of liposomes and as a stabilizer in the preparation of emulsions.
Propriétés
Numéro CAS |
16169-48-5 |
|---|---|
Nom du produit |
N,N-Dibutyl-12-hydroxyoctadecan-1-amide |
Formule moléculaire |
C26H53NO2 |
Poids moléculaire |
411.7 g/mol |
Nom IUPAC |
N,N-dibutyl-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3 |
Clé InChI |
DZJSNRMJNYRMAG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |
Autres numéros CAS |
16169-48-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)

